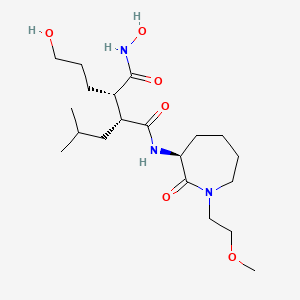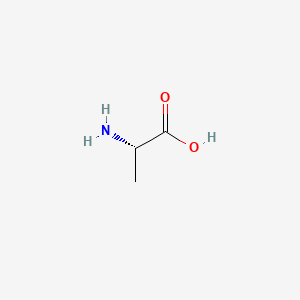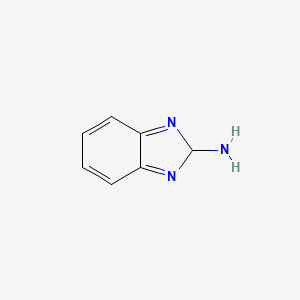
3-(2-Hydroxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-O-Hydroxy-Alpha-Methyl Cinnamate is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid structure. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be synthesized through several methods. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .
Industrial Production Methods
Industrial production of Trans-O-Hydroxy-Alpha-Methyl Cinnamate often employs green chemistry principles to minimize environmental impact. The electro-organic method for synthesizing methyl cinnamate derivatives through the Heck reaction is an example of an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Trans-O-Hydroxy-Alpha-Methyl Cinnamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trans-O-Hydroxy-Alpha-Methyl Cinnamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trans-O-Hydroxy-Alpha-Methyl Cinnamate involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes, such as chymotrypsinogen B, which plays a role in various physiological processes . The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be compared with other similar compounds, such as:
Cinnamic Acid: Both compounds share a similar structure, but Trans-O-Hydroxy-Alpha-Methyl Cinnamate has unique properties due to the presence of the hydroxyl and methyl groups.
Methyl Cinnamate: This compound is used in similar applications but differs in its chemical structure and reactivity.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
HGNFDPZASRDVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)



![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)







![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10760914.png)
